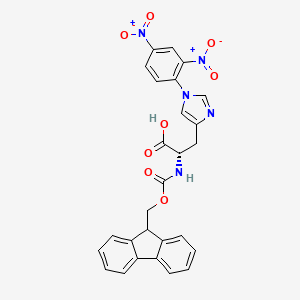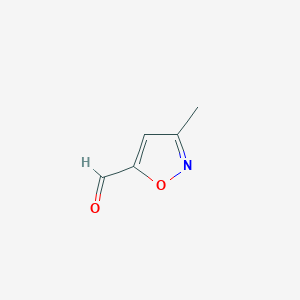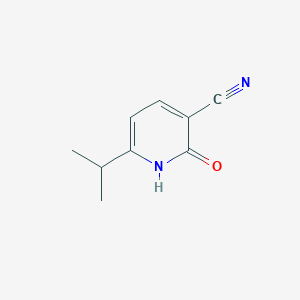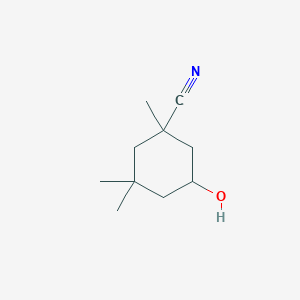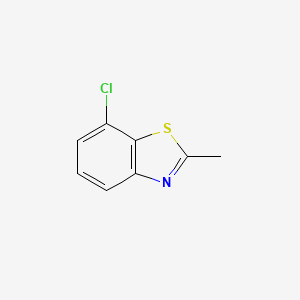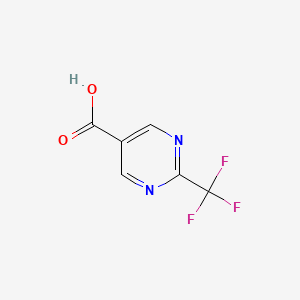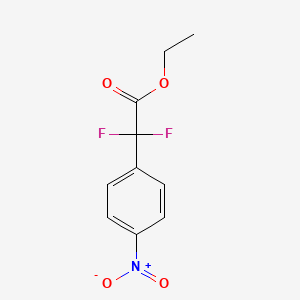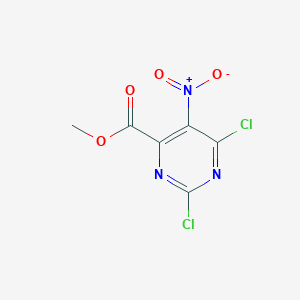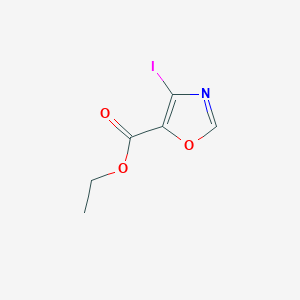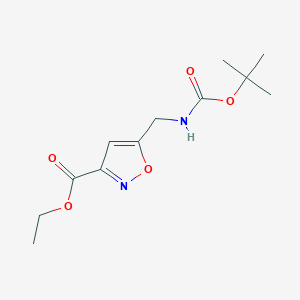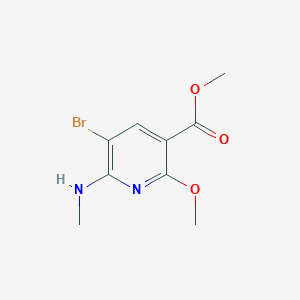
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate” is a biochemical compound used for proteomics research . It has a molecular formula of C9H11BrN2O3 and a molecular weight of 275.1 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate” is represented by the formula C9H11BrN2O3 . This indicates that it contains nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms.Applications De Recherche Scientifique
Application 1: Synthesis of Dopamine D2 and D3 and Serotonin-3 (5-HT 3) Receptors Antagonist
- Summary of the Application : This compound is used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT 3) receptors antagonist .
- Methods of Application : The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . This is followed by methoxylation and bromination of the resulting product, and finally alkaline hydrolysis .
- Results or Outcomes : The desired product was produced in an overall yield of 67% .
Application 2: Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
- Summary of the Application : This compound is used as a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid .
- Methods of Application : The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine . This is followed by treatment with a large excess of sodium methoxide and acid hydrolysis .
- Results or Outcomes : The desired product was obtained in an excellent yield .
Application 3: Building Block for the β-Alanine Moiety of an αvβ3 Antagonist
- Summary of the Application : This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist .
- Methods of Application : Specific methods of application are not provided in the source .
- Results or Outcomes : Specific results or outcomes are not provided in the source .
Application 4: Synthesis of a Potent Dopamine D2 and D3 and Serotonin-3 (5-HT 3) Receptors Antagonist
- Summary of the Application : This compound is used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT 3) receptors antagonist .
- Methods of Application : The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . This is followed by methoxylation and bromination of the resulting product, and finally alkaline hydrolysis .
- Results or Outcomes : The desired product was produced in an overall yield of 67% .
Application 5: Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
- Summary of the Application : This compound is used as a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid .
- Methods of Application : The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine . This is followed by treatment with a large excess of sodium methoxide and acid hydrolysis .
- Results or Outcomes : The desired product was obtained in an excellent yield .
Application 6: Synthesis of a Potent Dopamine D2 and D3 and Serotonin-3 (5-HT 3) Receptors Antagonist
- Summary of the Application : This compound is used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT 3) receptors antagonist .
- Methods of Application : The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . This is followed by methoxylation and bromination of the resulting product, and finally alkaline hydrolysis .
- Results or Outcomes : The desired product was produced in an overall yield of 67% .
Application 7: Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
- Summary of the Application : This compound is used as a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid .
- Methods of Application : The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine . This is followed by treatment with a large excess of sodium methoxide and acid hydrolysis .
- Results or Outcomes : The desired product was obtained in an excellent yield .
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIURZRMZTODMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445482 |
Source


|
| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |
CAS RN |
187480-15-5 |
Source


|
| Record name | Methyl 5-bromo-2-methoxy-6-(methylamino)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187480-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

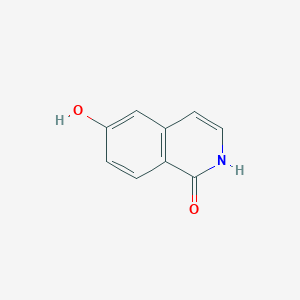
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
